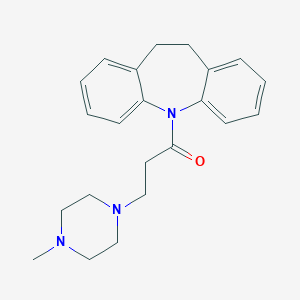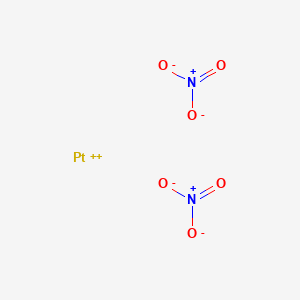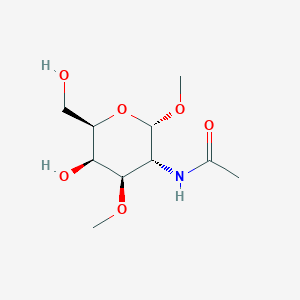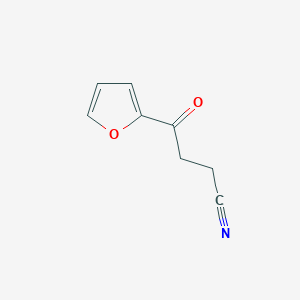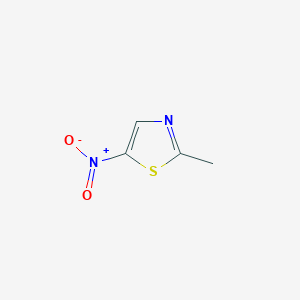
2-Methyl-5-nitrothiazole
Descripción general
Descripción
2-Methyl-5-nitrothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both a methyl group and a nitro group on the thiazole ring imparts unique chemical properties to this compound, making it a valuable building block in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrothiazole typically involves the nitration of 2-methylthiazole. One common method is the reaction of 2-methylthiazole with a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the thiazole ring. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of nitric acid, reaction temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process. Additionally, purification steps, such as recrystallization or distillation, are used to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-5-nitrothiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methyl group at the 2-position can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Halogenating agents (e.g., bromine) or alkylating agents (e.g., alkyl halides) under controlled conditions.
Cyclization: Suitable cyclization agents and catalysts depending on the desired product.
Major Products Formed:
Reduction: 2-Methyl-5-aminothiazole.
Substitution: 2-Halo-5-nitrothiazole or 2-Alkyl-5-nitrothiazole.
Cyclization: Various fused heterocyclic compounds depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
2-Methyl-5-nitrothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a building block in the development of new materials.
Biology: The compound exhibits antimicrobial and antiparasitic properties, making it a candidate for the development of new drugs.
Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The biological activity of 2-Methyl-5-nitrothiazole is primarily attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, such as DNA and proteins, leading to cytotoxic effects. The compound’s mechanism of action involves the generation of reactive oxygen species and the induction of oxidative stress, which can damage cellular structures and inhibit the growth of microorganisms and cancer cells.
Comparación Con Compuestos Similares
2-Methyl-5-aminothiazole: Similar structure but with an amino group instead of a nitro group.
5-Nitrothiazole: Lacks the methyl group at the 2-position.
2-Methylthiazole: Lacks the nitro group at the 5-position.
Uniqueness: 2-Methyl-5-nitrothiazole is unique due to the combined presence of both a methyl group and a nitro group on the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. The nitro group enhances its antimicrobial and antiparasitic properties, while the methyl group provides additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with potential therapeutic and industrial uses.
Propiedades
IUPAC Name |
2-methyl-5-nitro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-3-5-2-4(9-3)6(7)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFARGVNPMLZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167371 | |
| Record name | Thiazole, 2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16243-71-3 | |
| Record name | Thiazole, 2-methyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016243713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



